Crucial Precursor to a Sub-µM DHFR-Targeting Anticancer Lead (Compound 19)
Ethyl 9-oxo-9,10-dihydroacridine-4-carboxylate is the direct synthetic precursor to (S)-oxiran-2-ylmethyl 9-oxo-9,10-dihydroacridine-4-carboxylate (Compound 19), a potent anticancer lead. Compound 19, when screened over the NCI 60 cell line panel, exhibited an average GI50 of 0.3 µM [1]. The parent compound itself shows very weak Escherichia coli DHFR activity (IC50 = 263,000 nM; Ki = 11,200 nM) [2]. The magnitude of the functional gain achieved through simple derivatization of the ethyl ester highlights the unique utility of the parent scaffold.
| Evidence Dimension | Average in vitro growth inhibition (GI50) across NCI 60 human cancer cell lines |
|---|---|
| Target Compound Data | Parent molecule is the synthetic precursor (no direct GI50 reported from this study for the parent) |
| Comparator Or Baseline | (S)-oxiran-2-ylmethyl 9-oxo-9,10-dihydroacridine-4-carboxylate (Compound 19): average GI50 = 0.3 µM |
| Quantified Difference | Derivatization from the parent ethyl ester scaffold yields a compound with sub-µM average activity across 60 cell lines |
| Conditions | NCI 60 cell line panel screening (59 cell lines tested for Compound 19); DHFR enzyme immunoassay and molecular docking confirmation |
Why This Matters
This demonstrates that the core scaffold, when appropriately derivatized at the 4-carboxylate position, can achieve a dramatic improvement in target potency and cellular activity, making it an ideal starting point for medicinal chemistry programs focused on DHFR inhibition.
- [1] Sharma, M. et al. Structural tuning of acridones for developing anticancer agents targeting dihydrofolate reductase. Bioorganic & Medicinal Chemistry Letters 2019, 29 (19), 126645. View Source
- [2] BindingDB. BDBM50498872: Ethyl 9-oxo-9,10-dihydroacridine-4-carboxylate binding to Escherichia coli DHFR. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50498872 (accessed 2026-05-13). View Source
